molecular formula C10H9FO3 B8708544 Methyl 3-(4-fluorophenyl)-2-oxopropanoate

Methyl 3-(4-fluorophenyl)-2-oxopropanoate

Cat. No.: B8708544
M. Wt: 196.17 g/mol
InChI Key: VYQRDWYQPOPUDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-fluorophenyl)-2-oxopropanoate is a useful research compound. Its molecular formula is C10H9FO3 and its molecular weight is 196.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

methyl 3-(4-fluorophenyl)-2-oxopropanoate

InChI

InChI=1S/C10H9FO3/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5H,6H2,1H3

InChI Key

VYQRDWYQPOPUDF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC1=CC=C(C=C1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of p-toluidine (119.4 g) in conc. aqueous HCl (575 ml) was added a solution of NaNO2 (84.6 g) in water (500 ml) at 0°-5° C. during 1.5 h. The reaction mixture was added in one portion to a mixture of methyl 2-(4-fluorobenzyl)-3-oxobutanoate (250 g), KOH (220 g), water (0.5 l), ethanol (1.25 l) and ice (2 kg) under stirring. After reaction for 2 h at room temperature the reaction mixture was extracted with diethyl ether (2×2 l). The combined organic phases were washed with water (3 l) and dried (Na2SO4). Evaporation of the solvents afforded the crude 4-tolylhydrazone of methyl 2-oxo-3-(4-fluorophenyl)-propanoate (330 g), which was used without further purification.
Quantity
119.4 g
Type
reactant
Reaction Step One
Name
Quantity
84.6 g
Type
reactant
Reaction Step One
Name
Quantity
575 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step Two
Name
Quantity
220 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
2 kg
Type
reactant
Reaction Step Two
Name
Quantity
0.5 L
Type
solvent
Reaction Step Two
Quantity
1.25 L
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.